molecular formula C9H5Br2N B1591967 2,6-Dibromoquinoline CAS No. 77514-31-9

2,6-Dibromoquinoline

Cat. No.: B1591967
CAS No.: 77514-31-9
M. Wt: 286.95 g/mol
InChI Key: OISLXVPFMYSILE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dibromoquinoline involves palladium diacetate, bis [2- (diphenylphosphino)phenyl] ether, sodium t-butanolate in toluene at 110℃ for 5 hours . The reaction was carried out under a Schlenk technique in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H5Br2N . The molecular weight of the compound is 286.95 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 286.95 g/mol . The exact physical and chemical properties such as boiling point, melting point, and density are not well-documented .

Scientific Research Applications

1. Therapeutic Applications in Malaria Treatment

8-Aminoquinolines, including derivatives of quinoline, have been pivotal in the treatment of latent malaria. These compounds, such as primaquine and tafenoquine, offer revolutionary scientific and clinical insights in the fight against endemic malaria (Baird, 2019).

2. Potential in COVID-19 Treatment

Research on 8-hydroxy-2-methylquinoline and its derivatives, including halogenated versions like 5,7-dibromo-8-hydroxy-2-methylquinoline, suggests potential pharmaceutical applications against COVID-19. These compounds have shown inhibitory effects against SARS-CoV-2 receptors (Ullah et al., 2022).

3. Anticancer Research

Quinoline derivatives are actively researched for their anticancer properties. For instance, the study of 2-phenylquinolin-4-ones led to the discovery of compounds with significant inhibitory activity against cancer cell lines (Chou et al., 2010).

4. Alzheimer's Disease Treatment

2-Substituted 8-Hydroxyquinolines are proposed for Alzheimer's disease treatment. Compounds like PBT2 have shown promising results as metal chaperones, suggesting a potential pathway for developing new treatments (Kenche et al., 2013).

5. Neuroprotective Effects

Studies on derivatives of dihydroquinoline, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, have shown neuroprotective effects in models of cerebral ischemia/reperfusion, suggesting their potential in neurological disorder treatments (Kryl'skii et al., 2021).

6. Antimicrobial Applications

Quinoline derivatives have also been researched for their antimicrobial properties. For instance, alkynylquinoline-5,8-diones have shown significant activities against bacterial strains like Escherichia coli and Staphylococcus aureus (Ezugwu et al., 2017).

7. Chemical and Electrochemical Applications

Research on the chemical and electrochemical preparation of polymers using 2,6-dibromoquinoline and related compounds has revealed their potential in creating materials with extended π-conjugation and strong electron-accepting properties (Saito et al., 1993).

8. Development of Tubulin Assembly Inhibitors

Quinoline derivatives have been investigated for their ability to inhibit tubulin polymerization, which is crucial in the development of cytostatic agents for cancer therapy (Chang et al., 2009).

9. Nanoformulation in Anticancer Agents

The nanoformulation of quinoline-based compounds has shown enhanced solubility and improved delivery to cellular targets, indicating a promising approach for cancer therapy (Elghazawy et al., 2017).

10. Synthesis of Heterocyclic Compounds

Quinoline derivatives play a significant role in the synthesis of various heterocyclic compounds, demonstrating their importance in medicinal chemistry and drug development (Egu et al., 2017).

Mechanism of Action

Target of Action

The primary target of 2,6-Dibromoquinoline is related to metal ion homeostasis . This compound has been found to exhibit potent antifungal and antivirulence activity, suggesting that it interacts with key components of these biological systems .

Mode of Action

This compound interacts with its targets by disrupting metal ion homeostasis . This disruption can lead to significant changes in the normal functioning of cells, particularly those of fungi. The exact nature of this interaction and the resulting changes are still under investigation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the regulation of metal ions within cells . Disruption of these pathways can have downstream effects on a variety of cellular processes, including growth and proliferation.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its antifungal and antivirulence activity . It has been shown to inhibit the growth of certain fungi and to disrupt key virulence factors . These effects are likely the result of the compound’s disruption of metal ion homeostasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, and the presence of specific metal ions. Detailed studies on how these and other environmental factors influence the action of this compound are lacking .

Properties

IUPAC Name

2,6-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISLXVPFMYSILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604891
Record name 2,6-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77514-31-9
Record name 2,6-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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